molecular formula C10H7BrF3N B11822531 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile

3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B11822531
M. Wt: 278.07 g/mol
InChI Key: IDJNKEWWKTVWMG-UHFFFAOYSA-N
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Description

3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H7BrF3N and a molecular weight of 278.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile typically involves the bromination of 2-[4-(trifluoromethyl)phenyl]propanenitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom and trifluoromethyl group enhances its electrophilicity and stability, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H7BrF3N

Molecular Weight

278.07 g/mol

IUPAC Name

3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H7BrF3N/c11-5-8(6-15)7-1-3-9(4-2-7)10(12,13)14/h1-4,8H,5H2

InChI Key

IDJNKEWWKTVWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CBr)C#N)C(F)(F)F

Origin of Product

United States

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